molecular formula C19H25Cl2N3O2 B2679264 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 2097868-96-5

4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2679264
CAS No.: 2097868-96-5
M. Wt: 398.33
InChI Key: ZPEQVQTYNAPNKV-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound featuring a tert-butyl group, a dichlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The starting material, 2,3-dichloroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(2,3-dichlorophenyl)piperazine.

    Acylation Reaction: The piperazine derivative is then acylated with 4-tert-butyl-2-oxo-1-pyrrolidinecarboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its pharmacological properties, including potential use as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-3-[4-(2,4-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Similar structure but with a different substitution pattern on the phenyl ring.

    4-Tert-butyl-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Another isomer with different chlorine positions on the phenyl ring.

Uniqueness

The uniqueness of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also adds steric hindrance, potentially affecting the compound’s interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2N3O2/c1-19(2,3)12-11-22-17(25)15(12)18(26)24-9-7-23(8-10-24)14-6-4-5-13(20)16(14)21/h4-6,12,15H,7-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEQVQTYNAPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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